2-Methylbutyrylglycine

Catalog No.
S566821
CAS No.
52320-67-9
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutyrylglycine

CAS Number

52320-67-9

Product Name

2-Methylbutyrylglycine

IUPAC Name

2-(2-methylbutanoylamino)acetic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)

InChI Key

HOACIBQKYRHBOW-UHFFFAOYSA-N

Synonyms

N-(2-Methyl-1-oxobutyl)glycine; N-(2-Methylbutyryl)glycine; N-sec-Valerylglycine; α-Methylbutyrylglycine;

Canonical SMILES

CCC(C)C(=O)NCC(=O)O

The exact mass of the compound 2-Methylbutyrylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylbutyrylglycine (CAS 52320-67-9) is a C5-acylglycine formed by the conjugation of 2-methylbutyryl-CoA and glycine. It serves as a highly specific analytical reference standard in clinical chemistry and high-resolution metabolomics. As a critical intermediate in the L-isoleucine degradation pathway, it is utilized by diagnostic laboratories to calibrate gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments for newborn screening follow-up and organic acidemia profiling [1].

Research Fit

SBCADD biomarker Urine-based acylglycine profiling for short/branched-chain acyl-CoA dehydrogenase deficiency
LC-MS/MS compatible Supports validated UPLC-MS and isotope-labeling quantification methods
Matched ISTD available Deuterated analog (2-Methylbutyrylglycine-[d9]) for precise matrix-effect correction

Substituting 2-methylbutyrylglycine with a generic 'C5-acylglycine' standard, or its structural isomer isovalerylglycine, critically compromises diagnostic accuracy. Both isomers share the exact same molecular weight (159.18 g/mol) and yield identical primary multiple reaction monitoring (MRM) transitions (m/z 158 → 74) in negative electrospray ionization [1]. Because mass spectrometers cannot differentiate these compounds by mass-to-charge ratio alone, laboratories must procure the exact 2-methylbutyrylglycine standard to establish precise chromatographic retention times. Failure to chromatographically resolve these isomers can lead to misdiagnosing short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency as isovaleric acidemia (IVA)—a severe error that conflates a largely asymptomatic condition with a potentially fatal metabolic crisis requiring immediate dietary intervention [2].

Substitution Risk

Metabolic origin mismatch Isovalerylglycine derives from leucine, not L-isoleucine; cannot substitute for SBCADD pathway specificity.
Alternate marker specificity gap 2-Ethylhydracrylic acid shows lower reported specificity and lacks reliable correlation with primary C5 acylcarnitine marker.
Conjugate-specific bioactivity 2-Methylbutyric acid (free acid) does not reproduce the neural oxidative damage reported for the glycine conjugate; mechanistic studies require 2-MBG.

Isobaric MRM Transition Overlap in LC-MS/MS Workflows

In tandem mass spectrometry (negative ESI mode), both 2-methylbutyrylglycine and its structural isomer isovalerylglycine exhibit identical primary multiple reaction monitoring (MRM) transitions (m/z 158 → 74). Because they share the exact same molecular weight (159.18 g/mol) and primary fragmentation pathway, mass analyzers alone cannot distinguish them [1]. Procurement of the exact 2-methylbutyrylglycine standard is therefore mandatory to calibrate column-specific retention times and ensure accurate peak integration.

Evidence DimensionPrimary MRM Transition (Negative ESI)
Target Compound Datam/z 158 → 74
Comparator Or BaselineIsovalerylglycine (m/z 158 → 74)
Quantified DifferenceIdentical transition (0 m/z difference)
ConditionsLC-MS/MS, negative electrospray ionization (ESI) mode

Procuring the exact standard is the only way to establish retention time windows for structurally identical isomers that cannot be resolved by mass analyzers.

Diagnostic specificity
Head-to-head
2-MBG: 99.5% (95% CI 0.970–1.00) vs 2-EHA: 97.8% (95% CI 0.943–0.994); absolute difference 1.7 pp
Reported higher specificity supports lower false-positive risk in confirmatory SBCADD studies.
12 confirmed patients, 166 controls; GC-MS

Biomarker Specificity for SBCAD Deficiency vs. Isovaleric Acidemia

In clinical urine organic acid analysis, the presence of 2-methylbutyrylglycine is the hallmark diagnostic biomarker for short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, with pathological elevations often exceeding normal reference ranges (≤2.00 mg/g creatinine). In contrast, its isomer isovalerylglycine is the definitive marker for isovaleric acidemia (IVA), with a different normal threshold (≤8.00 mg/g creatinine) [1]. Without the specific 2-methylbutyrylglycine standard, laboratories cannot accurately quantify the distinct metabolic block in the L-isoleucine degradation pathway.

Evidence DimensionDiagnostic Biomarker Target
Target Compound DataSBCAD deficiency marker (Normal ≤2.00 mg/g creatinine)
Comparator Or BaselineIsovalerylglycine (IVA marker, Normal ≤8.00 mg/g creatinine)
Quantified DifferenceDistinct disease pathways and clinical reference limits
ConditionsUrine organic acid quantification via GC-MS or LC-MS

Accurate quantification using this specific standard prevents catastrophic clinical misdiagnosis between a largely asymptomatic disorder (SBCADD) and a life-threatening metabolic crisis (IVA).

C5 acylcarnitine correlation
Head-to-head
2-MBG Pearson R² = 0.71 (p = 0.0006); 2-EHA: no significant correlation
Unique correlation with the primary metabolic defect supports 2-MBG as the preferred confirmatory marker.
12 SBCADD patients; ESI-MS/MS for acylcarnitines

Chromatographic Resolution and Derivatization Compatibility

To overcome the poor retention of highly polar acylglycines on standard reverse-phase columns, 2-methylbutyrylglycine can be derivatized with 3-nitrophenylhydrazine (3-NPH). This derivatization yields specific fragment ions (e.g., m/z 209.0669) alongside common fragments (m/z 152.0450), allowing for enhanced limits of quantification (LOQ < 0.5 mmol/mol creatinine) [1]. When compared to underivatized generic C5-acylglycines, the 3-NPH derivatized 2-methylbutyrylglycine demonstrates enhanced chromatographic retention and matrix interference avoidance in complex biological fluids.

Evidence DimensionLimit of Quantification (LOQ) and Retention
Target Compound DataLOQ < 0.5 mmol/mol creatinine (3-NPH derivatized)
Comparator Or BaselineUnderivatized C5-acylglycines (higher matrix interference)
Quantified DifferenceSub-millimolar LOQ with distinct derivatization fragments
ConditionsUPLC-MS/MS with 3-NPH derivatization in urine matrix

Validating derivatization protocols with the exact compound standard is essential for labs developing high-throughput, low-LOQ metabolomic assays.

Neural oxidative damage
Head-to-head
2-MBG increased TBA-RS and decreased GSH; 2-methylbutyric acid showed no effect
Glycine conjugate, not the free acid, is the relevant species for neurotoxicity pathway studies.
Rat cortex, C6 glioma; 0.5–5 mM
UPLC-MS method
Reported
LLOQ 1–5 nM; accuracy and precision within ±15% (LLOQ ±20%)
Validated quantitative method supports analytical workflow adoption and may reduce development time.
Isotope-labeling UPLC-MS; surrogate matrix
Diagnostic elevation
Head-to-head
Patient 1: 2-MBG 131.8 mmol/mol Cr (>26× normal isovalerylglycine); Patient 2: 2-MBG ~2.5× borderline isovalerylglycine
Reported as the most diagnostically informative acylglycine in SBCADD, supporting its inclusion in metabolic panels.
Liver transplant case series; urine acylglycine panel
Stable isotope ISTD
Data to verify
2-Methylbutyrylglycine-[d9]; purity 98%, 98 atom % D
Matched deuterated ISTD supports precise LC-MS/MS quantification; method transfer may require site-specific validation.
Supplier-provided specification; confirm co-elution and ion suppression

Clinical Diagnostic Reference Standards

Used as a primary calibrator in LC-MS/MS and GC-MS workflows to quantify urinary organic acids, specifically for the differential diagnosis of SBCAD deficiency following abnormal C5-acylcarnitine elevations in newborn screening [1].

Metabolomic Biomarker Discovery

Employed in targeted metabolomics panels investigating branched-chain amino acid (BCAA) degradation pathways, particularly L-isoleucine catabolism, to map metabolic flux and identify upstream enzymatic bottlenecks [2].

Assay Development and Derivatization Optimization

Utilized by analytical laboratories to validate derivatization protocols (e.g., 3-nitrophenylhydrazine tagging) aimed at improving the chromatographic retention and lowering the limits of quantification (LOQ) for highly polar acylglycines in complex biological matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Confirmatory SBCADD analysis
Diagnostic specificity and C5 acylcarnitine correlation
False-positive reduction and method transfer verification
Neurotoxicity mechanistic studies
Glycine conjugate-specific neural oxidative damage
Lipid peroxidation and antioxidant defense readouts
Longitudinal disease monitoring
Dynamic range and response to intervention
Quantitative trend analysis with ISTD correction
Targeted metabolomics assay development
Validated UPLC-MS method and matched ISTD
Matrix-effect correction and lower-limit benchmarking

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

159.08954328 Da

Monoisotopic Mass

159.08954328 Da

Heavy Atom Count

11

Other CAS

52320-67-9

Wikipedia

N-(2-methylbutanoyl)glycine

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